molecular formula C8H10N4S B12513067 3-Methanehydrazonoyl-1-phenylthiourea

3-Methanehydrazonoyl-1-phenylthiourea

Cat. No.: B12513067
M. Wt: 194.26 g/mol
InChI Key: SWPBGGLWFRFGGO-UHFFFAOYSA-N
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Description

3-Methanehydrazonoyl-1-phenylthiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanehydrazonoyl-1-phenylthiourea typically involves the reaction of phenyl isothiocyanate with hydrazine derivatives. One common method is the reaction of phenyl isothiocyanate with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methanehydrazonoyl-1-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

3-Methanehydrazonoyl-1-phenylthiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methanehydrazonoyl-1-phenylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Furoyl)-3-phenylthiourea
  • 1-(2-Furoyl)-3-o-fluorophenylthiourea
  • 1,3,4-Thiadiazole derivatives

Uniqueness

3-Methanehydrazonoyl-1-phenylthiourea is unique due to its specific hydrazonoyl group, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits a different spectrum of biological activities and reactivity patterns, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-(hydrazinylmethylidene)-3-phenylthiourea

InChI

InChI=1S/C8H10N4S/c9-11-6-10-8(13)12-7-4-2-1-3-5-7/h1-6H,9H2,(H2,10,11,12,13)

InChI Key

SWPBGGLWFRFGGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=CNN

Origin of Product

United States

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